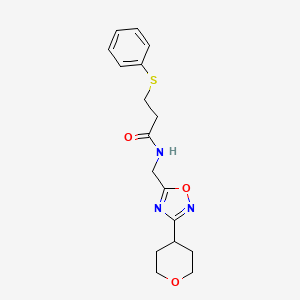

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

描述

属性

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-23-16)13-6-9-22-10-7-13/h1-5,13H,6-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMWGGWOLCMTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H21N3O3S, and it has a molecular weight of 347.43 g/mol. This compound is characterized by the presence of a phenylthio group and an oxadiazole moiety, which are known to impart various pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluating the antibacterial activity of oxadiazole derivatives demonstrated that compounds with similar structures showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, the oxadiazole ring is known for its broad-spectrum antimicrobial properties, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarity to other known ALK5 inhibitors. ALK5 (activin-like kinase 5) plays a critical role in tumorigenesis and fibrosis. Compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models . For instance, related compounds have been reported to inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity .

Case Study: Antimicrobial Efficacy

In a study on the synthesis of 1,3,4-oxadiazole derivatives, several compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, demonstrating the potential of oxadiazole-containing compounds in treating bacterial infections .

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 11 | S. aureus | 12.5 |

| 13 | E. coli | 25 |

| 15 | P. aeruginosa | 50 |

Case Study: Anticancer Properties

Research on related pyrazole derivatives has shown that they can effectively inhibit ALK5 activity and reduce tumor growth in vivo. A specific derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg .

科学研究应用

Scientific Research Applications of 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound with significant interest in medicinal chemistry, with the molecular formula C17H21N3O3S and a molecular weight of 347.43. Interest in this compound arises from its potential biological activities, stemming from the presence of a phenylthio group and an oxadiazole moiety, known to impart diverse pharmacological properties.

Biological Activities Overview

Compounds similar in structure to 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Oxadiazole derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is known for its broad-spectrum antimicrobial properties, making it a promising structure for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of oxadiazole derivatives, several compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, demonstrating the potential of oxadiazole-containing compounds in treating bacterial infections. The table below shows a summary of this study.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 11 | S. aureus | 12.5 |

| 13 | E. coli | 25 |

| 15 | P. aeruginosa | 50 |

Anticancer Activity

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide may have potential as an anticancer agent due to its structural similarity to known ALK5 inhibitors. ALK5 (activin-like kinase 5) plays a critical role in tumorigenesis and fibrosis. Compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models. Related compounds have been reported to inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity.

Case Study: Anticancer Properties

Research on related pyrazole derivatives has shown that they can effectively inhibit ALK5 activity and reduce tumor growth in vivo. A specific derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg.

Acetylcholinesterase Inhibition

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide and related compounds may act as acetylcholinesterase inhibitors.

- Target of action: Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of neurons. Inhibiting this enzyme can increase the concentration of acetylcholine, which may be beneficial in conditions like Alzheimer’s disease.

- Mode of action: 1,2,4-oxadiazole derivatives as acetylcholinesterase inhibitors would work by binding to the active site of the enzyme, preventing it from breaking down acetylcholine.

- Biochemical pathways: As an acetylcholinesterase inhibitor, it would affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft.

- Result of action: As an acetylcholinesterase inhibitor, it could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving neuronal communication.

Synthesis and Green Chemistry

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

- CAS No.: 2034462-62-7

- Molecular Formula : C₁₇H₂₁N₃O₃S

- Molecular Weight : 347.4 g/mol

- Structural Features :

Key Properties :

- Solubility : Predicted moderate lipophilicity due to the phenylthio group and tetrahydro-2H-pyran-4-yl substituent.

- Synthetic Relevance : The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and hydrogen-bonding capabilities.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogs identified in the literature:

Key Research Findings

Impact of Oxadiazole Isomerism :

- The 1,2,4-oxadiazole isomer (target compound) generally exhibits greater metabolic stability compared to 1,3,4-oxadiazole derivatives (e.g., compounds 7c–7d in ), as the latter may undergo faster ring-opening reactions under physiological conditions.

Role of Substituents on Pharmacokinetics: The tetrahydro-2H-pyran-4-yl group in the target compound enhances conformational flexibility and may improve blood-brain barrier penetration compared to rigid aromatic substituents (e.g., pyridinyl in ) . Phenylthio vs. Chlorophenyl: The chloro-substituted analog shows a higher molecular weight (349.8 vs.

Biological Activity Trends: Compounds with sulfonyl or sulfanyl groups (e.g., ) exhibit increased polarity, which could reduce cellular uptake but improve solubility.

Limitations and Contradictions in Literature

- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound and analogs (e.g., ) are largely unreported, limiting direct comparisons.

常见问题

Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole ring in this compound, and what reaction conditions are critical for optimizing yield?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes. Key steps include:

- Methodology : Reacting 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with an amine (e.g., 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) under coupling agents like DCC or EDC, followed by thermal cyclization. Yields (~47%) can be improved by optimizing solvent polarity (e.g., THF or DMF) and reaction time .

- Critical Conditions : Use of dehydrating agents (e.g., POCl₃) for intermediate activation and strict temperature control (reflux at 90°C) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the tetrahydro-2H-pyran-4-yl and phenylthio moieties?

- NMR Spectroscopy : ¹H-NMR is critical for identifying the tetrahydro-2H-pyran-4-yl group via axial-equatorial proton splitting (δ 3.5–4.5 ppm) and the phenylthio moiety through aromatic proton signals (δ 7.2–7.8 ppm). ¹³C-NMR confirms the oxadiazole ring (C=O at ~165 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., ESI-MS m/z 342.2 [M+H]⁺) and isotopic patterns, ensuring purity .

Q. How can researchers ensure reproducibility in synthesizing the propanamide linker?

- Standardized Protocols : Use stoichiometric ratios (1:1.2 for acid:amine) and coupling agents (e.g., HATU or EDCI) in anhydrous DCM. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).

- Purification : Column chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) ensures >95% purity .

Advanced Research Questions

Q. What experimental design principles should guide pharmacological testing of this compound?

- Split-Plot Designs : Use randomized blocks to account for variables like dosage (main plot) and biological replicates (subplots). For example, test cytotoxicity across four replicates with five cell lines each, measuring IC₅₀ values at 24/48/72-hour intervals .

- Controls : Include positive (e.g., cisplatin for cytotoxicity) and negative (DMSO vehicle) controls to validate assay robustness.

Q. How can computational methods predict the compound’s bioactivity?

- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole-pyran scaffold and target proteins (e.g., cannabinoid receptors). Prioritize binding poses with hydrogen bonds to residues like Ser383 (CB2 receptor) .

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. How can structural analogs be designed to improve metabolic stability while retaining activity?

- SAR Strategies :

- In Silico Screening : Use QSAR models trained on oxadiazole derivatives to prioritize analogs with optimal LogP (2.5–3.5) and polar surface area (<90 Ų) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。